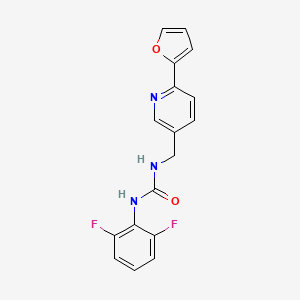

1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[6-(furan-2-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2/c18-12-3-1-4-13(19)16(12)22-17(23)21-10-11-6-7-14(20-9-11)15-5-2-8-24-15/h1-9H,10H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELSSWNHXKEGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN=C(C=C2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes:

Formation of the Intermediate: The initial step involves the reaction of 2,6-difluoroaniline with an appropriate isocyanate to form an intermediate urea derivative.

Coupling Reaction: The intermediate is then coupled with a furan-2-yl-pyridine derivative under specific conditions, often involving a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and cost-effectiveness. This might involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride (NaBH4).

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of furanones.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

Chemistry: 1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

Biology: In biological research, this compound can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound’s structure suggests potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors. Its unique combination of functional groups may allow it to interact with biological targets in a specific manner, leading to therapeutic effects.

Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, inhibiting its activity. The difluorophenyl group could enhance binding affinity through hydrophobic interactions, while the furan and pyridine rings might participate in hydrogen bonding or π-π stacking interactions with the target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key differences among analogs lie in their core scaffolds, substituents, and functional groups, which influence physicochemical properties and biological activity.

Table 1: Structural and Analytical Comparison

Key Observations

Urea vs. Piperazine/Carboxamide Scaffolds: The target compound’s urea group provides hydrogen-bond donor/acceptor capacity, contrasting with the piperazine in RA[4,5] (basic nitrogen for charge interactions) and the carboxamide in Example 331 (polar but less flexible) .

Substituent Effects: The 6-(furan-2-yl)pyridin-3-yl group in the target compound likely enhances π-π stacking compared to BJ48983’s 5-(furan-3-yl)pyridin-3-yl isomer, which may alter binding orientation . Halogenated analogs (e.g., Example 331) exhibit higher molecular weights (>600 Da), which may limit blood-brain barrier penetration despite improved target affinity .

Analytical Data :

Research Implications

- Target Compound : The absence of halogenation and moderate molecular weight (329.3 Da) may favor oral bioavailability compared to bulkier patent analogs. Further studies on solubility and metabolic stability are warranted.

- BJ48983 : The furan-3-yl isomer’s activity should be compared directly to the target compound to assess positional effects on efficacy .

- Piperazine Analogs : High purity and methoxynaphthalene substitution make RA[4,5] a candidate for oncology targets requiring lipophilic scaffolds .

- Patent Compounds : Their complex structures (e.g., iodophenyl, trifluoromethylpyridine) suggest specialized applications, such as targeting resistant kinase mutants .

Biological Activity

1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a urea moiety substituted with a difluorophenyl group and a furan-pyridine moiety. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The difluorophenyl group enhances lipophilicity, facilitating membrane penetration, while the furan and pyridine rings contribute to π-π stacking interactions and hydrogen bonding with biological macromolecules. This dual interaction mechanism may modulate various signaling pathways involved in cellular proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of urea compounds exhibit notable anticancer properties. For instance, a study evaluated the in vitro anticancer activity of various urea derivatives against different cancer cell lines. The compound showed promising results against Caki cancer cells with an IC50 value indicating effective cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Caki | 12.5 |

| Control (Doxorubicin) | Caki | 0.5 |

This suggests that while the compound is less potent than established chemotherapeutics like Doxorubicin, it may still offer a viable alternative or adjunct therapy in cancer treatment.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. A study investigating various pyridine derivatives reported that compounds similar to this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

-

In Vivo Study on Tumor Growth Inhibition :

A recent animal study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Mice treated with the compound exhibited a significant reduction in tumor volume compared to controls receiving a placebo.- Treatment Group : Received 10 mg/kg of the compound daily.

- Control Group : Received saline solution.

- Results : Tumor volume decreased by approximately 40% after 4 weeks of treatment.

-

Safety and Toxicology :

Safety assessments indicate that the compound exhibits low toxicity at therapeutic doses. A study involving repeated dosing in rats reported no significant adverse effects or changes in organ function at doses up to 20 mg/kg.

Q & A

Basic: What are the standard synthetic protocols for preparing 1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea?

Answer:

The synthesis typically involves a multi-step approach:

Amine-isocyanate coupling : React 2,6-difluoroaniline with a suitable isocyanate precursor to form the urea backbone.

Functionalization of the pyridine-furan moiety : Introduce the (6-(furan-2-yl)pyridin-3-yl)methyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Purification : Use column chromatography or recrystallization to isolate the final product.

Key reagents include triphosgene (for isocyanate generation) and catalysts like Pd(PPh₃)₄ for cross-coupling. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, identifying energy barriers and optimal conditions. For example:

- Reaction path search : Simulate nucleophilic substitution at the pyridine ring to determine regioselectivity.

- Solvent effects : Use COSMO-RS models to predict solvent compatibility and improve yield.

- Catalyst screening : Virtual screening of ligands for cross-coupling steps reduces experimental trial-and-error. Computational workflows like those from ICReDD integrate these methods with experimental validation, accelerating reaction design .

Basic: What biological targets are associated with this compound?

Answer:

Based on structural analogs, potential targets include:

- Kinases : The urea moiety and aromatic systems mimic ATP-binding pockets, suggesting kinase inhibition (e.g., MAPK or EGFR kinases).

- GPCRs : Fluorophenyl and furan groups may interact with G-protein-coupled receptors involved in inflammation or oncology.

- Enzymes with nucleophilic active sites : The electrophilic urea carbonyl could inhibit proteases or phosphatases. Initial studies should employ kinase activity assays and radioligand binding assays .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Validate kinase inhibition using both radiometric (e.g., ³²P-ATP) and fluorescence-based (e.g., ADP-Glo™) assays.

- Structural biology : Co-crystallize the compound with its target to confirm binding mode (e.g., X-ray diffraction, as in ).

- Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify unintended targets .

Basic: What analytical techniques are essential for confirming the compound’s structure?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, pyridine carbons at ~150 ppm).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion for C₁₉H₁₅F₂N₃O₂).

- IR spectroscopy : Detect urea C=O stretch (~1640–1680 cm⁻¹) and aromatic C-F stretches (~1200 cm⁻¹). Purity is assessed via HPLC (>95%) .

Advanced: How can low solubility in pharmacological assays be addressed methodologically?

Answer:

- Co-solvent systems : Use DMSO/PEG 400 mixtures (<1% DMSO to avoid cytotoxicity).

- Structural modifications : Introduce hydrophilic groups (e.g., -OH, -SO₃H) on the pyridine or furan rings.

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability.

- Computational solubility prediction : Tools like ALOGPS estimate logP and guide derivatization .

Basic: How should structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Core modifications : Replace the furan with thiophene or pyrrole to assess heterocycle effects.

Substituent variation : Synthesize analogs with -Cl, -Br, or -CF₃ at the 2,6-difluorophenyl group.

Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition). Use regression analysis to correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: How can target engagement in cellular models be validated?

Answer:

- Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound binding via Western blot.

- Photoaffinity labeling : Incorporate a diazirine group into the compound to crosslink with targets, followed by pull-down and LC-MS/MS identification.

- CRISPR knockout models : Compare activity in wild-type vs. target-knockout cell lines to confirm specificity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Waste disposal : Collect organic waste in halogen-approved containers due to fluorine content.

- Acute toxicity screening : Perform zebrafish embryo toxicity assays (LC₅₀) before mammalian studies .

Advanced: How can multi-omics data elucidate the compound’s mechanism of action?

Answer:

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., kinase signaling pathways).

- Metabolomics : LC-MS profiles reveal changes in ATP/ADP ratios or TCA cycle intermediates.

- Proteomics : SILAC-based quantification detects target phosphorylation changes. Integrate datasets using tools like MetaboAnalyst or STRING to map interaction networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.